molecular formula C6H8O8P2 B1259559 Resorcinol bisphosphate

Resorcinol bisphosphate

Cat. No.: B1259559
M. Wt: 270.07 g/mol
InChI Key: GBZVNKQWXLVYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resorcinol bisphosphate is a chemical compound of significant interest in biochemical and cancer research. Its primary researched application is as an inhibitor of the transcription factors STAT5a and STAT5b . These proteins are constitutively active in various human tumors, making their inhibition a valuable approach in oncological studies . The compound acts by targeting the Src homology 2 (SH2) domains of STAT5a and STAT5b, which are critical for their protein-protein interactions and subsequent signaling activity . Research has shown that the resorcinol bisphosphate core structure can be optimized. For instance, studies indicate that adding specific hydrophobic groups to the core structure can significantly increase its inhibitory potency against STAT5a and STAT5b . Furthermore, to enhance its stability in biological systems, researchers have developed phosphatase-stable bisphosphonate analogs of resorcinol bisphosphate, which maintain inhibitory activity . Resorcinol bisphosphate provides a foundational structure for developing more potent and selective inhibitors, positioning it as a key tool for scientists investigating the STAT5 signaling pathway and its role in cell proliferation and survival . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C6H8O8P2

Molecular Weight

270.07 g/mol

IUPAC Name

(3-phosphonooxyphenyl) dihydrogen phosphate

InChI

InChI=1S/C6H8O8P2/c7-15(8,9)13-5-2-1-3-6(4-5)14-16(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12)

InChI Key

GBZVNKQWXLVYNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OP(=O)(O)O)OP(=O)(O)O

Synonyms

esorcinol bisphosphate
RSN-P2

Origin of Product

United States

Scientific Research Applications

Mechanistic Insights

The mechanism of action of resorcinol bisphosphate involves the inhibition of specific protein interactions critical for tumor growth and survival. The compound's ability to inhibit STAT5 proteins can disrupt signaling pathways that promote oncogenesis, providing a therapeutic avenue for cancers characterized by aberrant STAT5 activity .

Table 1: Inhibitory Activity of Resorcinol Bisphosphate on STAT5 Proteins

CompoundKi (µM) for STAT5aKi (µM) for STAT5b
Resorcinol Bisphosphate23.3 ± 4.920.4 ± 0.7
Stafiba<10<10

This table summarizes the inhibitory constants (Ki) for resorcinol bisphosphate and its derivative Stafiba against the STAT5 proteins, indicating enhanced potency with the latter.

Case Studies

4.1 Cancer Treatment Development

A recent study focused on optimizing resorcinol bisphosphate to enhance its stability and efficacy as a cancer therapeutic agent. The research demonstrated that modifications to the molecule could significantly increase its binding affinity to the SH2 domains of STAT5a and STAT5b, leading to more effective inhibition in cellular assays .

4.2 Dermatological Efficacy

While direct studies on resorcinol bisphosphate's effects on skin conditions are sparse, existing literature on related compounds suggests potential applications in treating hyperpigmentation and other skin disorders through mechanisms involving protein modulation and anti-inflammatory effects .

Q & A

Q. What multidisciplinary approaches elucidate Resorcinol bisphosphate’s dual role as a flame retardant and environmental contaminant?

  • Methodological Answer : Combine life cycle analysis (LCA) to track environmental release pathways with ecotoxicology assays (e.g., Daphnia magna immobilization). Use synchrotron-based X-ray absorption near-edge structure (XANES) to study phosphorus speciation in degraded polymers. Collaborate with materials scientists to engineer safer analogs via computational fragment-based design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.